

# Synthesis of Diethyl sec-butylethylmalonate from diethyl malonate

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## Compound of Interest

Compound Name: *Diethyl sec-butylethylmalonate*

Cat. No.: *B054290*

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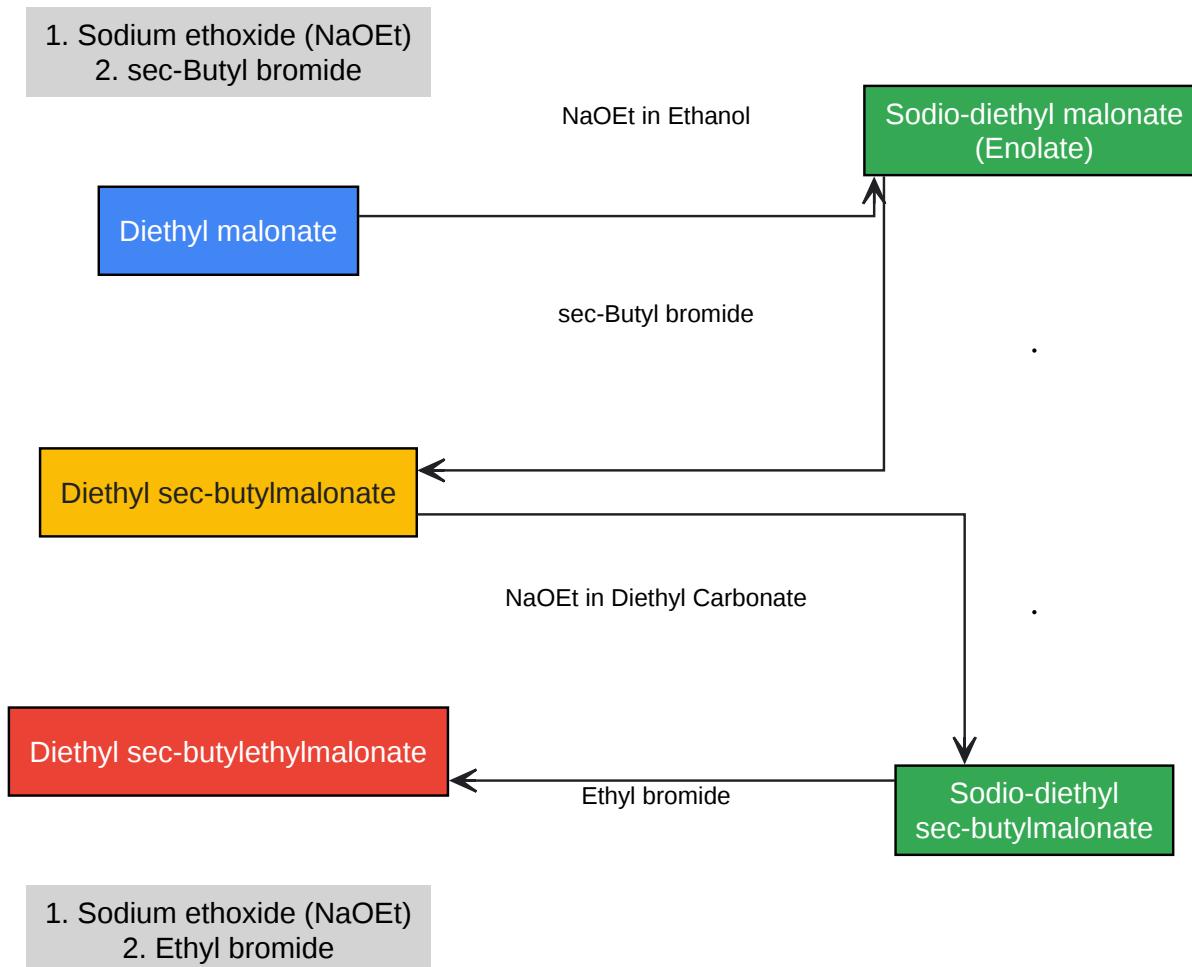
## Application Notes: Synthesis of Diethyl sec-butylethylmalonate

### Introduction

The malonic ester synthesis is a versatile and widely used method in organic chemistry for the preparation of carboxylic acids and their derivatives.<sup>[1][2][3][4]</sup> This method relies on the high acidity of the  $\alpha$ -hydrogens of diethyl malonate ( $pK_a \approx 13$ ), which allows for easy deprotonation by a moderately strong base like sodium ethoxide to form a stable enolate.<sup>[5][6]</sup> This enolate acts as a potent nucleophile that can be alkylated via an  $SN_2$  reaction with alkyl halides.<sup>[1][2][6]</sup>

This application note provides a detailed protocol for the sequential dialkylation of diethyl malonate to synthesize **diethyl sec-butylethylmalonate**. The process involves two distinct alkylation steps: first, the introduction of a sec-butyl group, followed by the addition of an ethyl group. This step-wise approach allows for the synthesis of asymmetrically substituted malonic esters, which are valuable intermediates in the synthesis of complex organic molecules, including barbiturates and other pharmaceuticals.<sup>[4]</sup>

## Reaction Pathway



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Caption: Reaction workflow for the two-step synthesis of **diethyl sec-butylethylmalonate**.

## Experimental Protocols

This protocol is divided into two main stages: the synthesis of the mono-alkylated intermediate, diethyl sec-butylmalonate, and the subsequent ethylation to yield the final product.

### Stage 1: Synthesis of Diethyl sec-butylmalonate[7]

- Apparatus Setup: A 2-liter, three-necked, round-bottomed flask is equipped with a long, wide-bore reflux condenser, a mercury-sealed mechanical stirrer, and a dropping funnel. A calcium

chloride tube is placed atop the reflux condenser to protect the reaction from atmospheric moisture.

- Sodium Ethoxide Formation: 700 mL of absolute ethanol is added to the flask, followed by 35 g (1.52 gram-atoms) of sodium, cut into small pieces. The mixture is allowed to react until all the sodium has dissolved, forming sodium ethoxide.
- Addition of Diethyl Malonate: The flask is gently heated on a steam cone, and 250 g (1.56 moles) of diethyl malonate is added in a steady stream from the dropping funnel while stirring.
- First Alkylation: Following the addition of the diethyl malonate, 210 g (1.53 moles) of sec-butyl bromide is added at a rate that maintains a gentle reflux from the heat of the reaction.
- Reaction Reflux: The reaction mixture is then stirred and refluxed for 48 hours to ensure the completion of the reaction.
- Solvent Removal: After the reflux period, the reflux condenser is replaced with a downward condenser, and the ethanol is removed by distillation.
- Work-up and Purification: The residue is treated with 200 mL of water and shaken. The mixture is allowed to stand until the layers separate. The upper ester layer is collected and purified by vacuum distillation. The fraction boiling at 110–120°C at a pressure of 18–20 mm Hg is collected as diethyl sec-butylmalonate.

## Stage 2: Synthesis of Diethyl sec-butylethylmalonate[8]

- Apparatus Setup: A flask is equipped with a reflux condenser and a dropping funnel, suitable for heating and stirring.
- Preparation of Sodio Derivative: The diethyl sec-butylmalonate (54.4 g, 0.25 moles) from Stage 1 is dissolved in 250 mL of diethyl carbonate. One equivalent of alcohol-free sodium ethoxide is added to form the sodio derivative.
- Second Alkylation: 31.5 g (0.29 moles) of ethyl bromide is added to the solution.
- Reaction Reflux: The mixture is heated to reflux (approximately 100–110°C) with stirring. The reaction is continued until the mixture is no longer alkaline to phenolphthalein test paper,

which may take around 50 hours.

- **Work-up:** The reaction mixture is cooled and poured into an equal volume of cold water. The solution is neutralized or made faintly acidic with acetic acid.
- **Extraction and Drying:** The organic layer is separated. The aqueous layer is extracted with ether, and the ether extract is combined with the organic layer. The combined organic solution is dried over anhydrous sodium sulfate.
- **Purification:** The drying agent is removed by filtration, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation to yield **diethyl sec-butylethylmalonate**.

## Quantitative Data Summary

Parameter	Stage 1: Synthesis of Diethyl sec-butylmalonate	Stage 2: Synthesis of Diethyl sec- butylethylmalonate
Starting Malonate Ester	Diethyl malonate	Diethyl sec-butylmalonate
Amount of Ester	250 g (1.56 moles)	54.4 g (0.25 moles)
Base	Sodium in Ethanol	Sodium Ethoxide
Amount of Base	35 g Na (1.52 g-atom)	1 equivalent
Alkyl Halide	sec-Butyl bromide	Ethyl bromide
Amount of Alkyl Halide	210 g (1.53 moles)	31.5 g (0.29 moles)
Solvent	Absolute Ethanol	Diethyl Carbonate
Solvent Volume	700 mL	250 mL
Reaction Time	48 hours	~50 hours
Reaction Temperature	Reflux	Reflux (~100-110°C)
Product	Diethyl sec-butylmalonate	Diethyl sec-butylethylmalonate
Yield	274–278 g (83–84%)	Not specified
Boiling Point (Purified)	110–120°C / 18–20 mm Hg	Not specified

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